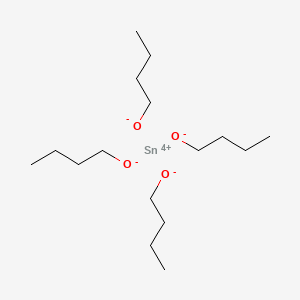
STRONTIUM PEROXIDE OCTAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium peroxide octahydrate is an inorganic compound with the chemical formula SrO₂·8H₂O. It exists in both anhydrous and hydrated forms, with the octahydrate form being a white solid. This compound is known for its oxidizing properties and is used in various applications, including pyrotechnics and as an antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium peroxide octahydrate can be synthesized by reacting strontium hydroxide solution with hydrogen peroxide or sodium peroxide. The reaction typically occurs at room temperature, and the product is then crystallized to obtain the octahydrate form .
Industrial Production Methods: In industrial settings, strontium peroxide is produced by passing oxygen over heated strontium oxide. This method is efficient and yields a high-purity product. The compound can also be obtained by recrystallizing crude strontium hydroxide octahydrate at specific temperatures to achieve high-purity granular crystals .
Chemical Reactions Analysis
Types of Reactions: Strontium peroxide octahydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Upon heating, it decomposes to strontium oxide and oxygen.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and sodium peroxide.
Decomposition Reactions: Heating in the absence of oxygen leads to the decomposition of strontium peroxide to strontium oxide and oxygen.
Major Products Formed:
Oxidation Reactions: The major products are typically oxides of the substances being oxidized.
Decomposition Reactions: The primary products are strontium oxide and oxygen.
Scientific Research Applications
Strontium peroxide octahydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of strontium peroxide octahydrate involves the generation of reactive oxygen species (ROS). These ROS are crucial for various applications, including the degradation of environmental pollutants and promoting bone regeneration. The compound releases strontium ions and oxygen upon exposure to water, which stimulates the proliferation of osteoblasts and suppresses the formation of osteoclasts .
Comparison with Similar Compounds
Barium Peroxide (BaO₂): Similar to strontium peroxide, barium peroxide is also an oxidizing agent used in pyrotechnics and as a bleaching agent.
Calcium Peroxide (CaO₂): Another similar compound, calcium peroxide, is used in environmental applications for soil remediation and as an oxygen source in aquaculture.
Uniqueness: Strontium peroxide octahydrate is unique due to its specific applications in bone tissue engineering and its ability to generate oxygen in situ. This property makes it particularly valuable in medical and environmental applications .
Properties
CAS No. |
12143-24-7 |
|---|---|
Molecular Formula |
H16O10Sr |
Molecular Weight |
263.74 |
Synonyms |
STRONTIUM PEROXIDE OCTAHYDRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)
